

Application Note: Advanced Analytical Characterization of 4-Nitro-3-(m-tolyl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-Nitro-3-(m-tolyl)-1H-pyrazole

Cat. No.: B11810200

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Executive Summary & Chemical Context

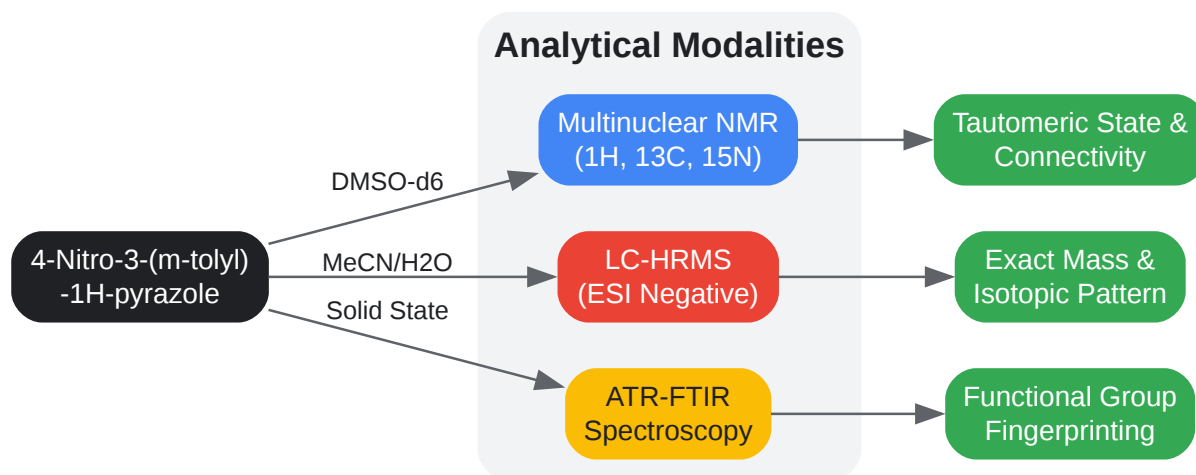
4-Nitro-3-(m-tolyl)-1H-pyrazole is a highly functionalized nitrogen heterocycle with significant potential in medicinal chemistry and materials science. Characterizing this compound is analytically non-trivial due to two dominating structural features:

- **Annular Tautomerism:** 1H-pyrazoles undergo rapid prototropic exchange between the N1 and N2 positions. The equilibrium between the 3-aryl and 5-aryl tautomers is highly dynamic and heavily influenced by solvent polarity and hydrogen bonding[1].
- **Electronic Perturbation by the Nitro Group:** The strongly electron-withdrawing C4-nitro group significantly alters the electron density of the pyrazole core. This lowers the pKa of the N-H proton, shifts nuclear magnetic resonances downfield, and dictates specific fragmentation pathways during mass spectrometry[2].

This application note provides a field-proven, self-validating analytical workflow to unambiguously characterize **4-Nitro-3-(m-tolyl)-1H-pyrazole**, moving beyond basic structural confirmation to capture its dynamic chemical state.

Integrated Analytical Workflow

The following diagram illustrates the orthogonal analytical strategy required to capture the full structural and dynamic profile of the compound.



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Fig 1: Multimodal analytical workflow for characterizing **4-Nitro-3-(m-tolyl)-1H-pyrazole**.

Deep-Dive Protocols & Mechanistic Insights

Protocol 1: Multinuclear NMR (1H, 13C, 15N) for Tautomeric Resolution

Causality & Mechanism: Standard ^1H and ^{13}C NMR in non-polar solvents often yield time-averaged signals due to rapid proton exchange, masking the true tautomeric distribution. By utilizing ^{15}N NMR via a ^1H - ^{15}N HMBC experiment, we can exploit the massive chemical shift difference (~ 100 ppm) between a protonated pyrrole-like nitrogen and an unprotonated pyridine-like nitrogen[3]. Using DMSO- d_6 as a solvent is a deliberate choice; its strong hydrogen-bond accepting nature anchors the N-H proton, drastically slowing the exchange rate and allowing distinct tautomeric observation[1].

Step-by-Step Procedure:

- Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d_6 .

- Validation Checkpoint: Inspect the ^1H spectrum for the solvent residual peak at exactly 2.50 ppm. A sharp peak indicates the absence of water contamination, which is critical because trace water accelerates prototropic exchange and collapses the tautomeric signals.
- ^1H and ^{13}C Acquisition: Acquire standard ^1H (400 or 600 MHz) and ^{13}C spectra. The pyrazole C5 proton will be highly deshielded (>8.0 ppm) due to the adjacent C4-nitro group[2].
- ^{15}N HMBC Acquisition: Execute a ^1H - ^{15}N HMBC sequence optimized for long-range couplings ($J = 8\text{--}10$ Hz).
- Interpretation: Locate the two nitrogen resonances. The -NH- nitrogen will correlate with the broad exchangeable proton and resonate near -190 to -200 ppm (relative to CH_3NO_2). The =N- nitrogen will appear near -80 to -100 ppm[3].

Protocol 2: High-Resolution LC-MS/MS (ESI-)

Causality & Mechanism: The electron-withdrawing nature of the C4-nitro group stabilizes the conjugate base of the pyrazole, significantly lowering its pKa. Consequently, Electrospray Ionization in negative mode (ESI-) is vastly more sensitive than positive mode, yielding a robust[M-H]- molecular ion[4]. Collision-Induced Dissociation (CID) of nitroaromatics predictably results in the neutral loss of a nitro radical (NO_2^\bullet , -46 Da) or nitric oxide (NO^\bullet , -30 Da), serving as a diagnostic structural fingerprint[2].

Step-by-Step Procedure:

- Sample Preparation: Dilute the compound to 1 $\mu\text{g}/\text{mL}$ in LC-MS grade 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
- Chromatography: Inject 2 μL onto a sub-2 μm C18 reversed-phase column. Elute using a gradient from 5% to 95% Acetonitrile over 5 minutes.
- MS Parameters: Operate the HRMS (Q-TOF or Orbitrap) in ESI negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350 $^\circ\text{C}$.

- Validation Checkpoint: Pre-calibrate the mass axis using a standard tuning mix. The mass error for the [M-H]⁻ ion must be < 5 ppm to definitively confirm the empirical formula (C₁₀H₉N₃O₂).
- MS/MS Fragmentation: Isolate the [M-H]⁻ precursor (m/z ~202.06) and apply a normalized collision energy (NCE) of 20–30 eV. Extract chromatograms for the [M-H-NO₂]⁻ fragment.

Protocol 3: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Mechanism: While NMR elucidates solution-state dynamics, solid-state ATR-FTIR is imperative for probing the crystalline lattice. It directly measures the N-H stretching frequency—which shifts based on the strength of solid-state intermolecular hydrogen bonding—and confirms the presence of the nitro group via its distinct asymmetric and symmetric stretching modes[5].

Step-by-Step Procedure:

- Background Collection: Clean the diamond ATR crystal with LC-grade isopropanol and collect an ambient air background spectrum.
- Sample Loading: Deposit ~2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.
 - Validation Checkpoint: Monitor the live spectral preview. Ensure the maximum absorbance of the strongest peak is between 0.5 and 1.0 AU to prevent detector saturation and peak distortion.
- Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 co-added scans).
- Peak Assignment: Identify the diagnostic NO₂ asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹)[5].

Quantitative Data Synthesis

The table below summarizes the expected analytical signatures for **4-Nitro-3-(m-tolyl)-1H-pyrazole** across the described modalities.

Analytical Modality	Target Parameter	Expected Signature	Mechanistic Rationale
1H NMR (DMSO-d6)	Pyrazole C5-H	δ 8.0 – 8.5 ppm (singlet)	Strong deshielding by the adjacent C4-NO2 group.
15N NMR (DMSO-d6)	N-H / =N-	δ ~ -190 ppm / ~ -90 ppm	Differentiates pyrrole-like vs. pyridine-like nitrogen states.
HRMS (ESI-)	[M-H]-	m/z 202.0616 (theoretical)	Deprotonation is highly favored by the electron-withdrawing NO2.
HRMS/MS (CID)	[M-H-NO2]-	m/z 156.06	Characteristic homolytic/heterolytic cleavage of the C-NO2 bond.
ATR-FTIR	NO2 Asymmetric	~ 1530 cm ⁻¹	N-O bond stretching specific to the nitro functional group.
ATR-FTIR	N-H Stretch	3100 – 3250 cm ⁻¹ (broad)	Reflects the extent of solid-state intermolecular hydrogen bonding.

References

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